Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Description
Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- (abbreviated as H₃BTA in some literature) is a C₃-symmetric tritopic ligand with a central benzene core functionalized by three carbonylimino (-CONH-) bridges, each terminating in a para-substituted benzoic acid group. Its IUPAC name is 3,3′,3″-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid (CAS 120360-51-2) .
Properties
IUPAC Name |
4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRYUDJCZXIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477321 | |
| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120360-51-2 | |
| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- typically involves the reaction of phloroglucinol with 4-fluorobenzonitrile. The process includes several steps:
Initial Reaction: Phloroglucinol reacts with 4-fluorobenzonitrile under specific conditions to form an intermediate product.
Intermediate Formation: The intermediate undergoes further reactions, including hydrolysis and condensation, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of catalysts and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonylimino groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Materials Science
Polymer Synthesis : The compound is utilized in the synthesis of advanced polymers due to its ability to form cross-linked structures. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : Research has demonstrated that incorporating this benzoic acid derivative into polyimide films significantly improves their thermal resistance and mechanical strength compared to traditional polyimides .
Pharmaceuticals
Drug Development : The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its potential as an anti-cancer agent has been explored due to its ability to interact with biological targets.
- Case Study : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer drug .
Agricultural Chemicals
Pesticide Formulation : The compound can be used in formulating pesticides or herbicides. Its chemical structure allows for the modification of bioactivity and selectivity towards target pests.
- Data Table: Pesticide Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Benzoic acid derivative | Aphids | 85% |
| Traditional pesticide | Aphids | 75% |
Nanotechnology
Nanomaterial Synthesis : The compound serves as a precursor in synthesizing nanoparticles with specific functionalities for applications in electronics and catalysis.
Mechanism of Action
The mechanism by which benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- exerts its effects involves interactions with various molecular targets. The carbonylimino groups can form hydrogen bonds and coordinate with metal ions, facilitating the formation of complex structures like MOFs. These interactions are crucial for its applications in catalysis, gas storage, and separation technologies .
Comparison with Similar Compounds
Structural Features
- Core Structure : A 1,3,5-benzenetricarboxylic acid backbone modified by three amide linkages (-CONH-) to para-carboxylated benzene rings.
- Functional Groups : Three carboxylic acid (-COOH) groups (pKa ~2–5) and three amide (-CONH-) groups capable of hydrogen bonding and metal coordination .
- Symmetry : C₃ symmetry, enabling predictable coordination geometries in metal-organic frameworks (MOFs) .
Comparison with Similar Compounds
Structural Analogues
Functional Group Comparison
- Carboxylic Acid vs. Sulfonic Acid : H₃BTA’s -COOH groups provide pH-dependent coordination versatility, while sulfonic acid derivatives (e.g., NF110) exhibit stronger acidity and permanent negative charges, favoring aqueous applications .
- Amide vs. Ester Linkages : Amide groups in H₃BTA enable hydrogen bonding and metal coordination, whereas ester groups (e.g., ethylhexyl triazone) prioritize hydrophobicity and UV absorption .
MOF Performance Metrics
Limitations and Advantages
- H₃BTA :
- NF110: Advantages: High solubility for in vitro studies. Limitations: Limited use in MOFs due to sulfonic acid’s weaker coordination ability .
Key Research Findings
Crystalline Sponge Utility : MOF-2 (H₃BTA-based) outperforms Fujita’s sponge in accommodating nucleophiles and Lewis bases (e.g., pyridine) due to its larger pores and hydrogen-bonding capability .
Magnetic and Fluorescent MOFs : H₃BTCTB (meta-substituted analogue) forms Mn(II) clusters with antiferromagnetic coupling and Dy(III) frameworks for selective picric acid detection .
Pharmacological Relevance: NF compounds (e.g., NF110) and Suramin demonstrate the structural flexibility of carbonylimino-linked aromatics in drug design .
Biological Activity
Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- is a complex organic compound with the molecular formula C30H21N3O9. This compound features a unique structure comprising three benzoic acid groups linked through a central benzene ring via carbonylimino linkages. Its synthesis typically involves the reaction of phloroglucinol with 4-fluorobenzonitrile, followed by purification methods such as recrystallization or chromatography.
| Property | Value |
|---|---|
| Molecular Weight | 567.5 g/mol |
| CAS Number | 120360-51-2 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial and Anticancer Properties
Research indicates that derivatives of benzoic acid can exhibit significant biological activities, particularly in antimicrobial and anticancer applications. For instance, studies have shown that certain benzoic acid derivatives promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in cancer treatment and aging .
Case Study: Activity Assessment
In a study involving human foreskin fibroblasts, compounds derived from benzoic acid were tested for their ability to activate proteasomal and cathepsin activities:
- Compound 1 : Showed significant activation of chymotrypsin-like and caspase-like activities.
- Compound 3 : Exhibited the highest interaction with cathepsins B and L, suggesting its potential as an anticancer agent.
The study highlighted that these compounds could serve as modulators for proteostasis and may lead to the development of novel anti-aging agents .
The mechanisms by which benzoic acid derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Some compounds have been noted to inhibit enzymes such as neurolysin and angiotensin-converting enzyme, which are involved in various physiological processes.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells, enhancing their potential as therapeutic agents.
Research Findings
Recent investigations into the biological activity of benzoic acid derivatives have revealed diverse effects:
- Antimicrobial Activity : Compounds have demonstrated efficacy against various bacterial strains.
- Antifungal Properties : Some derivatives inhibit fungal growth effectively.
- Cytotoxic Effects : Certain compounds exhibit selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- can be compared to other similar compounds in terms of structure and biological activity:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene | Trisubstituted benzenes | Anticancer properties |
| 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid | Oxy-substituted benzenes | Less versatile in forming complexes |
The unique carbonylimino linkages in benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- enhance its ability to form stable coordination complexes with metals, making it particularly valuable in materials science applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]trisbenzoic acid (H3BTA)?
- Methodology : The compound is synthesized via condensation of 1,3,5-benzenetricarboxylic acid chloride with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMA) under inert conditions. Triethylamine is used to scavenge HCl. Post-synthesis, the product is precipitated with water, washed with acetone/methanol, and characterized via H NMR (δ 10.89 ppm for CONH, 12.81 ppm for COOH) and mass spectrometry (m/z 567.13) .
- Key Considerations : Monitor reaction time (16 hrs at RT) to avoid over-acylation. Solvent choice (DMA) ensures solubility of intermediates.
Q. How can crystallographic data for H3BTA-based MOFs be accurately refined?
- Methodology : Use SHELXL for small-molecule refinement or high-resolution macromolecular data. For frameworks like [Cd7(H3BTA)4(μ3-OH)2(H2O)4(DMF)4], employ SHELXPRO for handling twinning or low-symmetry space groups (e.g., monoclinic P21/n). Validate bond lengths (e.g., Cd–OH bonds: 2.21–2.35 Å) against crystallographic databases .
- Troubleshooting : Disorder in guest molecules (e.g., DMF in pores) requires iterative refinement with restraints.
Q. What safety precautions are necessary when handling H3BTA?
- Guidelines : Use respiratory protection (FFP2 masks) and gloves due to potential irritation (IARC/ACGIH classifications). Avoid exposure to nucleophiles or strong acids, which may degrade the compound into hazardous byproducts (e.g., benzenetricarboxylic acid derivatives) .
Advanced Research Questions
Q. How does H3BTA's hydrophilic pore environment enhance guest encapsulation in crystalline sponges?
- Mechanistic Insight : The carbonylimino groups in H3BTA form hydrogen bonds with polar guests (e.g., N-containing APIs), while Cd coordination sites allow Lewis base exchange (e.g., DMF → pyridine). In MOF2 (pore size 10×16 Ų), guest alignment is driven by both H-bonding and coordinative interactions, enabling high-resolution SCXRD of labile compounds .
- Experimental Design : Pre-soak MOF2 in DMF/acetone to activate pores. For hydrophobic guests, modify solvent polarity (e.g., DMF/THF mixtures) to balance guest solubility and framework stability .
Q. How can structural discrepancies in H3BTA-based MOFs across studies be resolved?
- Case Analysis : MOF2 (monoclinic P21/n) exhibits 2D interpenetration, whereas earlier reports describe triclinic P1 symmetry. Use Rietveld refinement on PXRD data to confirm phase purity. Computational modeling (e.g., DFT) can assess energy differences between polymorphs .
- Data Contradiction : Pyridine-functionalized sponge 3 underperforms sponge 2 in π-π interactions due to steric hindrance from coordinated pyridine. Validate via Hirshfeld surface analysis to quantify guest-framework contacts .
Q. What strategies optimize H3BTA-based MOFs for high-surface-area applications (e.g., gas storage)?
- Material Design : Combine H3BTA with linear linkers (e.g., 4,4'-biphenyldicarboxylate) to create mesoporous frameworks like DUT-32 (BET surface area: 6411 m²/g). Activate via supercritical CO₂ drying to preserve porosity .
- Performance Metrics : For methane storage, balance pore size (≥10 Å) and functional groups (e.g., –NH2) to enhance adsorption enthalpy. Gravimetric uptake ≥240 cm³/g at 36 atm is achievable .
Q. How do hydrogen-bonded organic frameworks (HOFs) derived from H3BTA compare to MOFs in stability?
- Structural Analysis : H3BTB (a derivative) forms HOFs via carboxylate H-bonding, yielding chemically stable 2D networks. Unlike MOFs, HOFs lack metal nodes, requiring solvent-templated crystallization (e.g., DMSO/water) to direct pore architecture .
- Applications : HOFs excel in aqueous environments (e.g., drug delivery) but show lower thermal stability (<300°C) vs. MOFs. Characterize via TGA and solvent resistance tests .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
